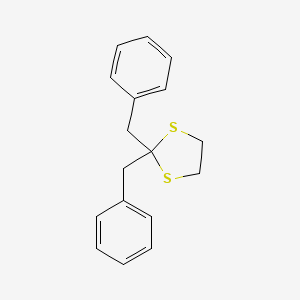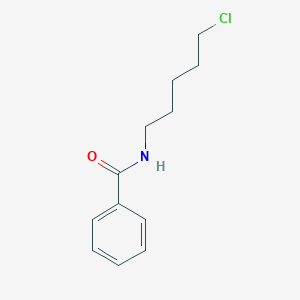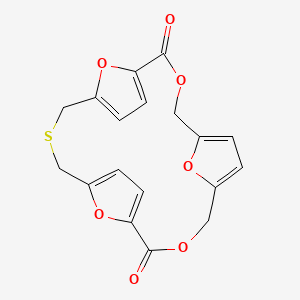![molecular formula C8H12O4 B14453884 Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate CAS No. 77341-37-8](/img/structure/B14453884.png)
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a butanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Primary alcohol.
Oxidation: Diols.
Aplicaciones Científicas De Investigación
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for its biological activity, as it can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,3R)-3-hydroxy-2-formamido-3-methyl-4-[(4-methylphenyl)sulfanyl]butanoate .
- Methyl (2S,3R)-2-amino-3-hydroxy-butanoate hydrochloride .
Uniqueness
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate is unique due to the presence of both an oxirane ring and an ester group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
77341-37-8 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-2-3-6-7(5-9)12-6/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
Clave InChI |
HSJFBBYZKRQFKA-BQBZGAKWSA-N |
SMILES isomérico |
COC(=O)CCC[C@H]1[C@@H](O1)C=O |
SMILES canónico |
COC(=O)CCCC1C(O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



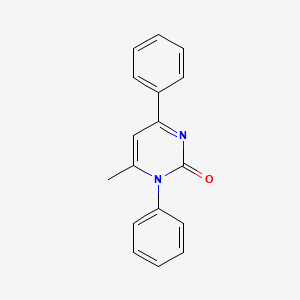
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
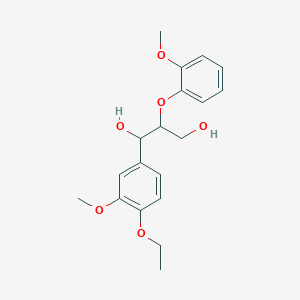
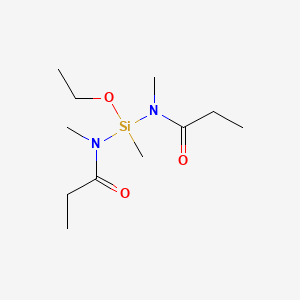
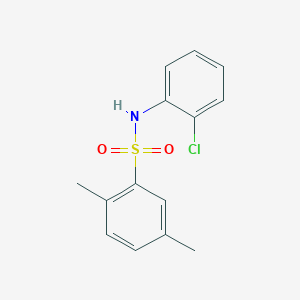
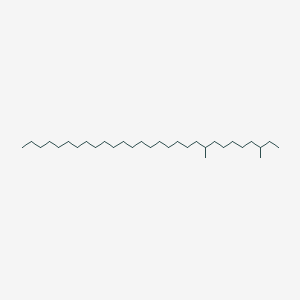
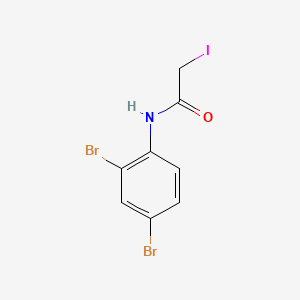

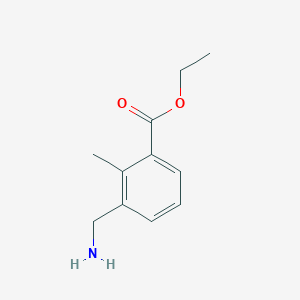
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
